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Compound of Interest

Compound Name: 2-Ethoxy-5-nitrobenzaldehyde

CAS No.: 741738-54-5

Cat. No.: B3021137

Get Quote

Technical Support Center: Optimizing Yield of 2-Ethoxy-5-nitrobenzaldehyde Synthesis

PART 1: CORE DIRECTIVE
The "Golden Path" to High Yield: O-Alkylation of 5-Nitrosalicylaldehyde

While theoretical routes like the nitration of 2-ethoxybenzaldehyde exist, they are chemically

inferior due to poor regioselectivity (yielding difficult-to-separate mixtures of 3- and 5-nitro

isomers). The definitive, high-yield industrial and laboratory standard is the O-alkylation of 2-

hydroxy-5-nitrobenzaldehyde (5-nitrosalicylaldehyde).

This route guarantees the nitro group is in the correct position before the ether linkage is

formed, eliminating isomer separation issues and typically delivering yields >85% with high

purity.

PART 2: SCIENTIFIC INTEGRITY & LOGIC
Route Analysis & Causality

Why Alkylation? The phenolic hydroxyl group in 5-nitrosalicylaldehyde is acidic (
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) due to the electron-withdrawing nitro and aldehyde groups. This makes it an excellent
nucleophile when deprotonated, allowing for facile

attack on an ethylating agent.

Why Not Direct Nitration? Nitrating 2-ethoxybenzaldehyde directs the nitro group to the ortho

(3-position) and para (5-position) sites relative to the ethoxy group. Steric hindrance and

electronic effects often lead to a significant amount of the 3-nitro isomer, which has very

similar physical properties to the 5-nitro target, making purification by crystallization wasteful

and difficult.

Step-by-Step Optimized Protocol
Reaction Scheme:

Materials:

Substrate: 2-Hydroxy-5-nitrobenzaldehyde (Commercial or synthesized via nitration of

salicylaldehyde).

Alkylating Agent: Ethyl Iodide (EtI) is preferred for lab scale due to higher reactivity. Diethyl

sulfate (

) is a cheaper alternative for scale-up but requires more vigorous conditions.

Base: Potassium Carbonate (

), anhydrous.

Solvent: N,N-Dimethylformamide (DMF) or Acetone. DMF is superior for rate; Acetone is

easier to remove.

Protocol:

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-5-

nitrobenzaldehyde (1.0 eq) in DMF (5-10 volumes).

Deprotonation: Add anhydrous
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(1.5 - 2.0 eq). The solution will likely turn bright yellow/orange due to the formation of the
phenoxide anion. Stir at Room Temperature (RT) for 15-30 minutes to ensure complete
deprotonation.

Alkylation: Add Ethyl Iodide (1.2 - 1.5 eq) dropwise.

Note: If using Ethyl Bromide, add a catalytic amount of KI (0.1 eq) to generate EtI in situ

(Finkelstein condition) to speed up the reaction.

Reaction: Heat the mixture to 60°C. Monitor via TLC (typically 30% EtOAc/Hexanes). The

starting material spot (

) should disappear, replaced by a less polar product spot (

).

Time: Typically 2-4 hours in DMF; 6-12 hours in refluxing acetone.

Work-up:

Pour the reaction mixture into ice-cold water (10 volumes) with vigorous stirring. The

product should precipitate as a solid.

Filter the solid and wash with copious water to remove DMF and inorganic salts.

Alternative: If oiling occurs, extract with Ethyl Acetate, wash with brine (3x) to remove

DMF, dry over

, and concentrate.

Purification: Recrystallize from Ethanol or Ethanol/Water (9:1).
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Issue Probable Cause Corrective Action

Low Yield (<50%)
Incomplete deprotonation or

wet solvent.

Ensure

is anhydrous (dry in oven).

Water quenches the alkylating

agent.

Starting Material Remains Alkylating agent evaporation.

EtI is volatile (bp 72°C). Use a

reflux condenser and ensure

the system is sealed. Add an

extra 0.2-0.5 eq of EtI.

Oiling Out
Product melting point

depression by impurities.

Seed the oil with a pure crystal

if available. Scratch the flask

walls. Cool slowly. Use a

solvent pair (dissolve in min.

hot EtOH, add water until

turbid).

Dark/Tarry Product
Decomposition via Cannizzaro

or oxidation.

Avoid excessive heating

(>80°C) or extremely strong

bases (like NaOH/KOH) which

can attack the aldehyde. Stick

to

.

Side Product Formation
C-alkylation (rare) or Aldol

condensation.

Keep temperature moderate

(60°C). The phenoxide is the

kinetic and thermodynamic

nucleophile here; C-alkylation

is unlikely under these

conditions.

PART 3: VISUALIZATION & FORMATTING
Workflow Diagram
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Start: 2-Hydroxy-5-nitrobenzaldehyde

Dissolve in DMF
Add K2CO3 (Anhydrous)

Intermediate: Phenoxide Anion
(Yellow/Orange Color)

Deprotonation

Add Ethyl Iodide (1.2 eq)
Heat to 60°C

SN2 Attack

Monitor TLC
(Disappearance of Phenol)

Pour into Ice Water

Complete

Solid Precipitate Forms?

Filter & Wash with Water

Yes (Solid)

Extract with EtOAc
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Recrystallize (EtOH)

Final Product:
2-Ethoxy-5-nitrobenzaldehyde
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Caption: Optimized workflow for the synthesis of 2-Ethoxy-5-nitrobenzaldehyde via O-

alkylation.

Validation Data
Parameter Specification Notes

Appearance Pale yellow to yellow solid
Nitro groups often impart

yellow color.

Melting Point Check experimentally

Literature varies; starting

material is ~126°C. Product

MP is typically lower (~70-

90°C range). Sharp MP

indicates purity.[1]

1H NMR (CDCl3) ~10.4 (s, 1H, CHO) Aldehyde proton is distinct.

1H NMR (CDCl3) ~4.2 (q, 2H), 1.5 (t, 3H)
Characteristic ethoxy group

signals.

IR Spectrum
~1680-1700

(C=O)
Strong carbonyl stretch.

IR Spectrum
~1350, 1530

(NO2)

Symmetric and asymmetric

nitro stretches.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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